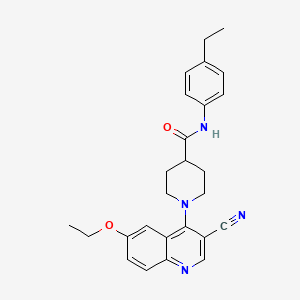![molecular formula C25H26FN7O2 B2557734 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 920388-28-9](/img/structure/B2557734.png)
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone is a useful research compound. Its molecular formula is C25H26FN7O2 and its molecular weight is 475.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
This chemical compound is part of a broader family of molecules that are synthesized to explore their chemical properties and potential biological activities. The synthesis often involves the creation of novel heterocyclic compounds, including triazoles, pyrimidines, and oxazolones, which are important in medicinal chemistry for their diverse biological activities. These compounds are synthesized through various chemical reactions, employing different starting materials and conditions to achieve the desired molecular architecture. The research in this area focuses on developing new synthetic methodologies, improving reaction conditions, and exploring the chemical space around these heterocycles to discover compounds with enhanced properties and activities.
Biological and Medicinal Applications
The synthesized compounds, including those related to the specified chemical structure, are extensively studied for their biological and medicinal applications. This includes evaluating their antimicrobial, antifungal, antitumor, and neuroleptic activities among others. For instance, some compounds exhibit moderate effects against bacterial and fungal species, suggesting their potential as antimicrobial agents. Others are investigated for their antagonist activities against specific receptors, indicating potential applications in treating disorders related to these receptors. Additionally, the exploration of antitumor activities is significant, with some compounds showing inhibitory effects on cancer cell lines, highlighting their potential in cancer therapy. The research also delves into the neuroleptic activity of certain derivatives, indicating their possible use in treating neurological disorders.
Pharmaceutical Development
The ultimate goal of researching these compounds is to develop new pharmaceutical agents that can address unmet medical needs. This includes the synthesis of novel derivatives with improved potency, selectivity, and safety profiles. The compounds are subjected to various assays to determine their biological activities, and promising candidates are further explored for their mechanism of action, toxicity, and pharmacokinetic properties. This comprehensive evaluation helps in identifying potential drug candidates for further development and clinical testing.
References
- Synthesis of some novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, pyrido[2,3‐d]pyrimidine, pyrazolo[5,1‐c]‐1,2,4‐triazine and 1,2,4‐triazolo[5,1‐c]‐1,2,4‐triazine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety (H. Abdel‐Aziz, N. Hamdy, I. Fakhr, A. Farag, 2008).
- Syntheses and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives (Y. Watanabe et al., 1992).
- Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives (H. Bektaş et al., 2007).
Propiedades
IUPAC Name |
1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN7O2/c1-17(2)18-6-8-21(9-7-18)35-15-22(34)31-10-12-32(13-11-31)24-23-25(28-16-27-24)33(30-29-23)20-5-3-4-19(26)14-20/h3-9,14,16-17H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBGTHYMMQQUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

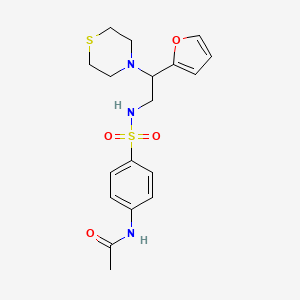
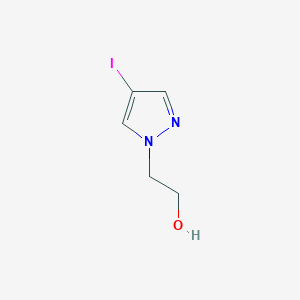
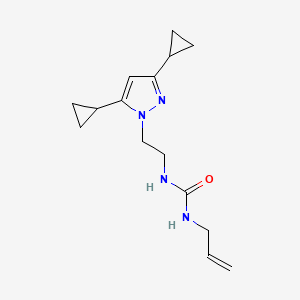
![1-Cyclopropyl-3-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one](/img/structure/B2557658.png)

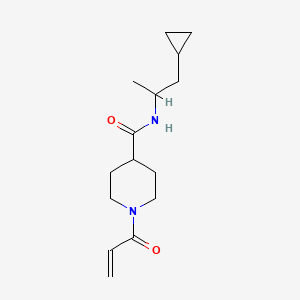
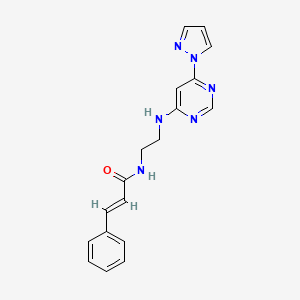

![1-Methyl-hexahydropyrrolo[3,4-B]pyrrole dihydrochloride](/img/structure/B2557668.png)


![[5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2557671.png)

